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Compound of Interest

Compound Name: ZINC000028464438

Cat. No.: B12377089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound

ZINC000028464438, a recently identified selective inhibitor of Histone Deacetylase 11

(HDAC11). This document details its chemical structure, physicochemical properties, biological

activity, and the experimental protocols utilized in its characterization. The information

presented is intended to support further research and development efforts in the field of

epigenetics and targeted therapeutics.

Chemical Identity and Physicochemical Properties
ZINC000028464438 is a novel benzohydroxamate derivative identified through a comparative

structure-based virtual screening approach.[1][2] Its chemical identifiers and key

physicochemical properties are summarized below.
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Property Value Source

IUPAC Name

N-(4-(benzyloxy)-[1,1'-

biphenyl]-3-yl)-N'-hydroxy-4-

methoxybenzamide

PubChem

CAS Number 866123-66-2 MedChemExpress[3]

ZINC ID ZINC000028464438 ZINC Database

Molecular Formula C₂₁H₁₉N₃O₅ MedChemExpress[3]

Molecular Weight 393.39 g/mol MedChemExpress[3]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC

2=CC(=C(C=C2)O)C3=CC=C(

C=C3)OCC4=CC=CC=C4

PubChem

Calculated LogP 4.3 ChemAxon

Hydrogen Bond Donors 2 ChemAxon

Hydrogen Bond Acceptors 5 ChemAxon

Rotatable Bonds 6 ChemAxon

Biological Activity
ZINC000028464438 has been identified as a selective inhibitor of HDAC11, a class IV histone

deacetylase. In vitro enzymatic assays have demonstrated its potency and selectivity.

Parameter Value

Target Histone Deacetylase 11 (HDAC11)

IC₅₀ 3.5 µM

Selectivity
Minimal inhibition of other HDAC subtypes at 10

µM

This selective inhibition of HDAC11 suggests its potential as a valuable tool for studying the

specific biological functions of this enzyme and as a starting point for the development of novel
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therapeutics targeting HDAC11-mediated pathways.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature

identifying ZINC000028464438 as an HDAC11 inhibitor.

In Vitro HDAC11 Enzymatic Inhibition Assay
This fluorescence-based assay was employed to determine the inhibitory activity of

ZINC000028464438 against full-length human HDAC11.

Materials:

Full-length human HDAC11 (expressed and purified)

Fluorescent substrate

Reaction Buffer: 50 mM HEPES, 2 mg/mL BSA, 70 µM TCEP, pH 7.4

ZINC000028464438 (dissolved in an appropriate solvent, e.g., DMSO)

Multi-well plates suitable for fluorescence measurements

Fluorescence plate reader

Procedure:

Prepare a serial dilution of ZINC000028464438 in the reaction buffer.

In a multi-well plate, add the HDAC11 enzyme to the reaction buffer.

Add the various concentrations of ZINC000028464438 to the wells containing the enzyme.

Include a control group with no inhibitor.

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

Incubate the plate at a controlled temperature for a specific duration, as optimized for the

assay.
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Measure the fluorescence intensity using a plate reader with excitation and emission

wavelengths of 320 nm and 430 nm, respectively.

Calculate the percentage of inhibition for each concentration of ZINC000028464438 relative

to the control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Visualizations
Virtual Screening Workflow
The identification of ZINC000028464438 was the result of a multi-step virtual screening

protocol designed to identify selective HDAC11 inhibitors.[1][2]
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Caption: Virtual screening and experimental validation workflow for ZINC000028464438.
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Simplified HDAC11 Signaling Context
HDAC11 is known to play a role in various cellular processes, including the regulation of

immune responses and metabolic homeostasis. Its inhibition can lead to downstream effects on

gene expression and protein function. The following diagram illustrates a simplified,

generalized signaling pathway involving HDAC11.

Cellular Environment Downstream Effects

ZINC000028464438 HDAC11Inhibits Increased Protein
Acetylation

Prevents Deacetylation Altered Gene
Transcription

Modulated Cellular
Response

(e.g., Immune Function)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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